5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H12N4O |
|---|---|
Molecular Weight |
180.21 g/mol |
IUPAC Name |
5-(2-ethylhydrazinyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C8H12N4O/c1-2-11-12-6-3-4-7(8(9)13)10-5-6/h3-5,11-12H,2H2,1H3,(H2,9,13) |
InChI Key |
RJFVANYGOLZYRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNNC1=CN=C(C=C1)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide typically involves the condensation of 2-chloronicotinic acid with ethylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The ethylhydrazinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of 5-(2-ethylhydrazin-1-yl)pyridine-2-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-tubercular and anti-cancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Structural Differences :
- Core Heterocycle: Compound A contains a thieno[3,2-b]pyridine fused ring system, whereas the target compound has a simpler pyridine backbone.
- Substituents: The 5-position of Compound A features a 4-fluoropiperidinyl-pyridinyl group, contrasting with the ethylhydrazinyl group in the target compound. Synthesis: Compound A is synthesized via amidation of an ethyl ester precursor with methylamine in ethanol .
Compound B: 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide
Structural Differences :
- Heterocycle : Compound B is a pyrimidine derivative, differing in ring size and electronic properties from pyridine.
- Substituents : A 5-oxo-pyrrolidinyl group replaces the ethylhydrazinyl moiety.
Synthesis : Parallel solution-phase synthesis involving amidation of carboxylic acid precursors with aliphatic amines is employed . This suggests scalability for synthesizing the target compound if compatible with hydrazine stability.
Compound C: (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
Structural Differences :
- Core Structure : A pyrrolidine-carboxamide scaffold replaces the pyridine backbone.
- Functional Groups : A hydroxypyrrolidine and thiazole-containing benzyl group dominate its structure.
Relevance : This compound highlights the importance of stereochemistry (2S,4R configuration) and aromatic substituents in modulating bioavailability and target binding .
Data Table: Comparative Analysis
Key Research Findings and Implications
Hydrazine Reactivity: The ethylhydrazinyl group in the target compound may confer unique reactivity, such as chelation of metal ions or formation of Schiff bases, which are absent in Compounds A–C. This could enhance its utility in catalytic or diagnostic applications.
Bioactivity Trends : Pyridine- and pyrimidine-carboxamides (e.g., Compounds A and B) often exhibit kinase inhibitory activity. The target compound’s hydrazine moiety could modulate selectivity compared to fluoropiperidine or oxo-pyrrolidine groups .
Lessons from Compound C’s stereospecific synthesis emphasize the need for controlled reaction environments.
Notes and Limitations
- Data Gaps : Direct pharmacological or crystallographic data for 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide are unavailable in the provided evidence. Comparisons are extrapolated from structural analogs.
- Computational Modeling : Molecular docking or QSAR studies are recommended to predict binding affinities relative to Compounds A–C.
- Experimental Validation : Synthesis and characterization (e.g., via SHELXL or SIR97 for crystallography) are critical next steps.
Biological Activity
5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid derivatives with hydrazine or its derivatives. The process can be optimized through various methods to enhance yield and purity.
Antitumor Activity
Recent studies have indicated that compounds similar to 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide exhibit significant anticancer properties. For instance, a series of hydrazine derivatives were evaluated for their ability to inhibit cancer cell proliferation. The results demonstrated that certain substitutions on the pyridine ring could enhance the antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing promising candidates for further development .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide | TBD | TBD |
| Reference Compound (e.g., Sorafenib) | 0.5 | HepG2 |
Antimicrobial Activity
The antimicrobial potential of pyridine-based compounds has been well-documented. Studies have shown that derivatives containing the pyridine nucleus exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. For example, compounds structurally similar to 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide have demonstrated minimum inhibitory concentration (MIC) values in the range of 6.25–12.5 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 6.25 |
| E. coli | 12.5 |
| Candida albicans | 12.5 |
The biological activity of 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide can be attributed to its interaction with specific molecular targets within cells:
- Inhibition of RXRα : Some studies have identified that hydrazine derivatives can act as antagonists of retinoid X receptor alpha (RXRα), a critical regulator in cancer signaling pathways. This inhibition leads to reduced transcriptional activity associated with tumor growth .
- Antimicrobial Mechanisms : The antimicrobial effects are believed to arise from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, although specific mechanisms for this compound require further elucidation .
Case Studies
A notable case study involved the evaluation of a series of hydrazine derivatives, including those structurally related to 5-(2-Ethylhydrazin-1-yl)pyridine-2-carboxamide, which were tested for their anticancer and antimicrobial properties. The study highlighted how modifications to the hydrazine moiety influenced biological activity significantly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
